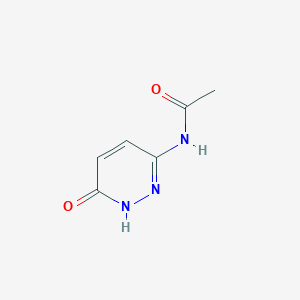

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

88259-94-3 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

N-(6-oxo-1H-pyridazin-3-yl)acetamide |

InChI |

InChI=1S/C6H7N3O2/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) |

InChI Key |

IVLNCASYHWUJEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NNC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridazinone Derivatives

A common method involves the reaction of a potassium salt of a pyridazinone intermediate with alkyl halides in polar aprotic solvents such as dimethylformamide (DMF). This leads to the formation of the corresponding N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide derivatives.

- The potassium salt of the pyridazinone (10 mmol) is dissolved in DMF (10 mL).

- Sodium iodide (NaI, 10 mmol) and an appropriate alkyl halide (10 mmol) are added.

- The mixture is stirred at room temperature for 5 hours, then allowed to stand overnight.

- Further heating at 65–70 °C for 5–6 hours promotes completion.

- The solvent is evaporated, and the residue is washed with aqueous sodium thiosulfate solution to remove residual iodine.

- The product precipitates and is filtered and dried.

- For 2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide, a white crystalline product is obtained with a yield of 42% and melting point 157–158 °C.

- Characterization by ^1H NMR shows signals at δ 4.46 (2H, s, OCH2), 5.06 (2H, s, NCH2), and aromatic protons consistent with the pyridazinone ring.

Hydrazinolysis and Subsequent Functionalization

Another route involves the conversion of alkylated intermediates to hydrazides by reaction with hydrazine hydrate, followed by diazotization or azide formation.

- The alkylated compound (e.g., 3b or 3c) is dissolved in isopropanol.

- 63% hydrazine hydrate is added slowly at 0 °C.

- The mixture is stirred at room temperature for 4–5 hours and left overnight.

- Addition of water precipitates the hydrazide, which is filtered and dried.

- 2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide is obtained as white crystals with 83% yield and melting point 138–140 °C.

Subsequent treatment of hydrazides with sodium nitrite and acetic acid at 0 °C leads to azide derivatives, which can be further transformed or used in cyclization reactions.

Detailed Reaction Conditions and Yields

| Step | Reactants/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium salt of pyridazinone + substituted 1,3,5-triazinyl-trimethyl ammonium chloride in acetone, 0–5 °C to 45–50 °C | 6-{[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-benzylpyridazin-3(2H)-one | 85 | 184–186 | White crystals; IR ν 1663 cm⁻¹ (C=O) |

| 2 | Potassium salt + NaI + alkyl halide in DMF, RT then 65–70 °C | 2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide | 42 | 157–158 | White crystals; ^1H NMR δ 4.46 (OCH2) |

| 3 | Alkylated compound + hydrazine hydrate in isopropanol, 0 °C to RT | 2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide | 83 | 138–140 | White crystals; ^1H NMR δ 3.94 (NH2) |

| 4 | Hydrazide + NaNO2 + acetic acid, 0 °C to RT | 2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetyl azide | 88 | 96–98 | White crystals; ^1H NMR δ 4.73 (OCH2) |

Mechanistic Insights and Functional Group Transformations

- The initial formation of the potassium salt of the pyridazinone facilitates nucleophilic substitution at the oxygen atom.

- Alkylation with alkyl halides introduces the acetamide moiety via an ether linkage.

- Hydrazinolysis converts esters or related groups into hydrazides, enabling further functionalization.

- Diazotization of hydrazides forms azides, which are versatile intermediates for heterocyclic ring formation.

These transformations are supported by spectral data (NMR, IR) and elemental analysis confirming the structure and purity of intermediates and final products.

Alternative Synthetic Routes and Related Compounds

- Condensation of pyridazine derivatives with acetamide under controlled conditions is also reported for related compounds such as N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide, involving multi-step reactions with alkylation and acylation steps.

- Similar pyridazinone derivatives have been synthesized via cyclization reactions involving hydrazines and acyl chlorides or anhydrides, providing a versatile platform for structural modifications.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different functional groups attached to the pyridazinone core.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. This characteristic is particularly valuable in the development of new pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-oxide derivatives |

| Reduction | Dihydropyridazinone derivatives |

| Substitution | Various substituted pyridazinone derivatives |

Biological Applications

Antimicrobial and Anticancer Activities:

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for further pharmacological development.

Mechanism of Action:

The compound is believed to exert its effects by inhibiting specific enzymes such as phosphodiesterase, which is involved in numerous physiological processes. This inhibition can lead to anti-inflammatory and anticancer effects.

Medical Applications

Therapeutic Potential:

this compound is being investigated for its potential therapeutic effects in treating conditions such as hypertension and inflammation. Its unique structural features may provide advantages over existing treatments.

Case Study:

A study evaluated the compound's efficacy as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 plays a critical role in inflammatory responses; thus, inhibiting this enzyme could lead to improved treatments for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Industrial Applications

Agrochemicals Development:

The compound is also explored for its applications in developing agrochemicals. Its ability to modulate biological activity makes it suitable for creating effective pesticides or herbicides.

Material Development:

In addition to pharmaceuticals, this compound may be utilized in synthesizing new materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide)

- Core Structure : Pyrimidin-2-yl (vs. pyridazin-3-yl in the target compound).

- Key Substituents : Sulfonyl and thioether groups at position 5, methoxyphenylacetamide.

- Activity : Demonstrated potent anti-inflammatory effects via inhibition of elastase release (IC₅₀ < 1 µM) and superoxide anion generation in neutrophils .

- Comparison : The pyrimidine core in Hit15 may enhance metabolic stability compared to pyridazine derivatives, while the bulky sulfonyl group could improve target selectivity.

Binding Affinity in Antibody Stabilization

Compound X (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide)

- Core Structure: Pyridazin-1-yl linked to pyridinone via an ethyl spacer.

- Key Substituents : Furan-2-yl and formamido groups.

- Activity: Achieved the highest binding affinity (−8.1 kcal/mol) for CDR3 regions in monoclonal antibodies, outperforming disaccharide excipients like trehalose (−4.2 kcal/mol) .

- Comparison: The dual heterocyclic system (pyridazine + pyridinone) in Compound X likely enhances π-stacking interactions, whereas the target compound’s simpler structure may limit such interactions.

Dual Kinase Inhibitors (EGFR/BRAFV600E)

Compound 8 (C31H25N5O4S)

- Core Structure : Pyridin-2-yl fused with quinazolin-4-one.

- Key Substituents: Cyano, methoxyphenyl, and thioether groups.

- Activity : Inhibited EGFR (IC₅₀ = 0.12 µM) and BRAFV600E (IC₅₀ = 0.09 µM) due to dual-binding motifs .

- Comparison : The pyridine core in Compound 8 offers planar rigidity advantageous for kinase binding, whereas pyridazine’s asymmetric nitrogen arrangement may reduce affinity for ATP-binding pockets.

N-(6-Oxo-1,6-dihydropyrimidin-2-yl)acetamide (Compound 10)

- Core Structure : Pyrimidin-2-yl (vs. pyridazin-3-yl).

- Key Substituents: None beyond the acetamide group.

- Synthetic Relevance : Synthesized via phosphoramidate chemistry, with NMR confirmation of stability under acidic conditions .

- Comparison : Pyrimidine derivatives generally exhibit higher chemical stability than pyridazines due to reduced ring strain, impacting shelf-life in formulations.

Key Takeaways

- Pyridazine vs. Pyrimidine/Pyridine : Pyridazine’s nitrogen positions (1,2) confer distinct electronic properties compared to pyrimidine (1,3) or pyridine (single N), influencing solubility and target engagement.

- Substituent Effects: Bulky groups (e.g., sulfonyl in Hit15) enhance selectivity, while heteroaromatic extensions (e.g., pyridinone in Compound X) improve binding affinity.

- Therapeutic Potential: The target compound’s acetamide group is a common pharmacophore, but its activity profile may be optimized through strategic substitutions, as seen in kinase inhibitors and antibody stabilizers .

Biological Activity

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives, characterized by the presence of a keto group at the 6-position of the pyridazine ring and an acetamide functional group. This unique structure contributes to its stability and potential interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antimicrobial Activity:

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to some conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

2. Anticancer Properties:

this compound has been investigated for its anticancer effects, particularly in inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth. In vitro studies have shown that it can reduce cell proliferation in cancer cell lines, suggesting potential as an antiangiogenic agent .

3. Anti-inflammatory Effects:

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for conditions such as arthritis and other inflammatory diseases .

4. Antihypertensive Activity:

Research indicates that this compound may have antihypertensive effects, potentially through the inhibition of phosphodiesterase enzymes, which play a role in vascular smooth muscle contraction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which mediates various physiological responses including vasodilation and reduced inflammation.

- Angiogenesis Inhibition: It disrupts signaling pathways involved in angiogenesis, notably by targeting vascular endothelial growth factor (VEGF) pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide, and how is its purity validated?

- Methodology : Synthesis often involves condensation reactions under controlled temperatures (0–5°C) using ethanol and catalytic agents like piperidine. For example, analogous compounds (e.g., 2-cyanoacetamide derivatives) are synthesized via nucleophilic substitution or cyclization reactions . Purity is validated via HPLC, NMR, and mass spectrometry. Crystallization in polar solvents (e.g., ethanol/water mixtures) can further isolate the compound.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodology :

- X-ray crystallography : Use SHELXL or SHELXT for structure refinement, leveraging single-crystal diffraction data. The Laue group and space-group determination are automated in SHELXT .

- Spectroscopy : /-NMR for functional group analysis, IR for carbonyl (C=O) and amide (N-H) vibrations, and HRMS for molecular weight confirmation. WinGX and ORTEP visualize anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

- Methodology :

- Use SHELXL’s restraints (e.g., DFIX, DANG) to model disordered regions. Validate hydrogen bonding and π-π stacking via Mercury or PLATON.

- Cross-validate with spectroscopic For example, inconsistencies in carbonyl peak positions (IR/NMR) may indicate tautomerism or solvate formation .

Q. What in vitro assays are suitable for evaluating anti-inflammatory activity of this compound?

- Methodology :

- Neutrophil assays : Measure superoxide anion generation (via cytochrome C reduction) and elastase release (fluorogenic substrates) in human neutrophils activated by fMLP/CB. Hit15, a structural analog, showed 43% inhibition of superoxide generation at 10 µM .

- Dose-response studies : Use pseudovirus assays (e.g., SARS-CoV-2 pseudotyped particles) to assess antiviral synergy .

Q. How can computational modeling predict receptor-ligand interactions for pharmacological applications?

- Methodology :

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using 3D-QSAR. Derivatives of similar acetamides act as 5HT7R antagonists via piperidine-amide interactions .

- Molecular docking : Use AutoDock or Schrödinger to simulate binding with targets like 5HT7R. Binding free energy (MM-PBSA) validates docking poses .

Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?

- Methodology :

- SAR studies : Introduce sulfonyl or methoxyphenyl groups (as in Hit15) to enhance solubility and membrane permeability.

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., pyridazinyl oxidation). Methyl or halogen substitutions can block metabolic degradation .

Data Contradiction and Validation

Q. How should conflicting bioactivity data from different assays be reconciled?

- Methodology :

- Assay standardization : Normalize data using positive controls (e.g., dexamethasone for anti-inflammatory assays).

- Orthogonal validation : Combine enzymatic assays (e.g., COX-2 inhibition) with cell-based models (e.g., macrophage TNF-α suppression) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.